molecular formula C18H21Cl2N3O2S2 B2927015 5-chloro-N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride CAS No. 1215551-41-9

5-chloro-N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride

Cat. No.: B2927015
CAS No.: 1215551-41-9
M. Wt: 446.41
InChI Key: OVOXZYMSSSWJRM-UHFFFAOYSA-N
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Description

5-chloro-N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C18H21Cl2N3O2S2 and its molecular weight is 446.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of novel chemical compounds are fundamental in scientific research for understanding their properties and potential applications. For instance, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been synthesized as anti-inflammatory and analgesic agents. These compounds exhibit significant COX-2 inhibitory activity, showcasing their potential in medical research for developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Pharmacological Applications

The design and synthesis of pharmacologically active compounds is a critical area of research, where the development of novel drug candidates for various diseases is explored. For example, the discovery of new antidepressants from structurally novel 5-HT3 receptor antagonists highlights the ongoing efforts in identifying new therapeutic molecules. These efforts are crucial for expanding the available treatments for mental health disorders, where compounds such as 3-ethoxyquinoxalin-2-carboxamides show significant promise (Mahesh, Devadoss, Pandey, & Bhatt, 2011).

Antimicrobial and Antitumor Research

The synthesis of novel compounds with potential antimicrobial and antitumor activities is an essential aspect of pharmaceutical research. Developing new agents that can effectively combat Mycobacterium tuberculosis, for instance, is vital in addressing drug-resistant forms of tuberculosis. Studies on 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides have shown promising antitubercular activity, underscoring the importance of chemical synthesis in discovering new treatments for infectious diseases (Marvadi, Nagineni, Safoora, Krishna, Sriram, & Kantevari, 2020).

Optimization of Chemical Functionalities

Optimizing chemical functionalities of compounds to improve their pharmacological profiles is another critical area of research. For instance, the study on allosteric modulators for the cannabinoid type 1 receptor (CB1) identifies structural requirements essential for allosteric modulation, demonstrating the intricacies involved in designing compounds with desired biological effects. Such research is crucial for the development of drugs with specific targets and minimal side effects (Khurana, Ali, Olszewska, Ahn, Damaraju, Kendall, & Lu, 2014).

Properties

IUPAC Name

5-chloro-N-[2-(dimethylamino)ethyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O2S2.ClH/c1-11-5-6-12(24-4)15-16(11)26-18(20-15)22(10-9-21(2)3)17(23)13-7-8-14(19)25-13;/h5-8H,9-10H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVOXZYMSSSWJRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCN(C)C)C(=O)C3=CC=C(S3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Cl2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.